Sodium acetate trihydrate-2-13C

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

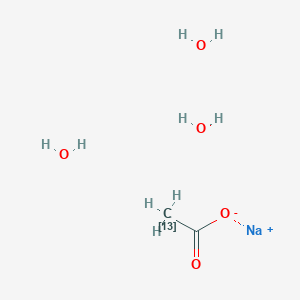

Sodium acetate trihydrate-2-13C is a useful research compound. Its molecular formula is C2H9NaO5 and its molecular weight is 137.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biochemical Applications

Metabolic Studies

Sodium acetate trihydrate-2-13C is extensively used in metabolic studies to trace carbon flux through metabolic pathways. Its incorporation into substrates allows researchers to analyze metabolic pathways in living organisms. For instance, it can be used to study neuro-glial metabolism, providing insights into energy metabolism in the brain .

Nuclear Magnetic Resonance Spectroscopy

The compound's labeling enhances the resolution of carbon nuclear magnetic resonance (NMR) spectroscopy. The incorporation of sodium acetate-2-13C results in enriched NMR spectra, facilitating the identification of microbial products and polyketides biosynthesis. This application is crucial for understanding complex biochemical interactions and product formation .

Medical Imaging

Hyperpolarized Magnetic Resonance Imaging

One of the most innovative applications of this compound is in hyperpolarized magnetic resonance imaging (MRI). This technique leverages the enhanced signal from the 13C isotope to visualize metabolic processes in real-time within animal models, such as rodents and pigs. It allows for non-invasive monitoring of tumor metabolism and other physiological processes, providing valuable data for cancer research and treatment .

Environmental Science

Biosensor Development

this compound can be integrated into biosensors for environmental monitoring. For example, it has been used in studies to detect organophosphate pesticides in water samples. The fluorescent properties of the compound enhance sensitivity and specificity in detecting contaminants, thereby aiding in environmental risk assessments .

Industrial Applications

Chemical Synthesis

In industrial settings, sodium acetate trihydrate serves as a precursor for synthesizing various chemicals and materials. Its role as a carbon source in fermentation processes is notable, particularly in producing biofuels and bioplastics .

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Biochemical Studies | Tracing carbon flux in metabolic pathways | Enhanced understanding of metabolism |

| Nuclear Magnetic Resonance | Improved resolution for identifying microbial products | Facilitates complex biochemical analysis |

| Medical Imaging | Hyperpolarized MRI for visualizing metabolic processes | Non-invasive monitoring |

| Environmental Science | Development of biosensors for detecting pollutants | Increased sensitivity and specificity |

| Industrial Synthesis | Precursor for chemical synthesis | Versatile applications in manufacturing |

Chemical Reactions Analysis

Dehydration and Thermal Decomposition

Upon heating, sodium acetate trihydrate-2-¹³C undergoes dehydration to form anhydrous sodium acetate-2-¹³C:

CH COONa 3H OΔCH COONa+3H O

At higher temperatures (>324°C), anhydrous sodium acetate-2-¹³C decomposes via decarboxylation to form sodium carbonate and methane-¹³C:

CH COONa+NaOHΔ CH +Na CO

This reaction is catalyzed by calcium oxide (CaO) or cesium salts .

Acid-Base Reactions

Sodium acetate trihydrate-2-¹³C acts as a weak base, reacting with strong acids (e.g., HCl) to regenerate acetic acid-2-¹³C:

CH COONa+HCl→CH COOH+NaCl

This property is exploited in buffer solutions (pH 4.5–5.5) for biochemical assays .

Esterification with Alkyl Halides

The compound reacts with alkyl halides (e.g., bromoethane) to form ¹³C-labeled esters:

CH COONa+BrCH CH →CH COOCH CH +NaBr

This reaction is critical in synthesizing isotopically labeled esters for organic chemistry research .

Role in Metabolic Pathways

In biological systems, sodium acetate-2-¹³C dissociates into sodium and acetate-2-¹³C ions. The labeled acetate participates in:

-

Gluconeogenesis : Converted to glucose via the citric acid cycle.

-

Lipid biosynthesis : Serves as a precursor for acetyl-CoA.

-

NMR studies : Hyperpolarized ¹³C-acetate MRI tracks metabolic activity in hepatic and cardiac tissues .

Phase-Change Behavior and Crystallization

Sodium acetate trihydrate-2-¹³C exhibits incongruent melting at 58°C, forming a supersaturated solution upon cooling. Crystallization is exothermic (ΔH = 264–289 kJ/kg), making it ideal for reusable heat packs:

CH COONa aq ⇌CH COONa 3H O s

Polymer additives (e.g., carboxymethyl cellulose) stabilize the trihydrate form across >1,000 thermal cycles .

| Property | Trihydrate | Anhydrous |

|---|---|---|

| Melting point | 58°C | 324°C (decomposes) |

| Density | 1.45 g/cm³ | 1.52 g/cm³ |

| Crystal structure | Distorted octahedral | 2D layered |

| Coordination geometry | 1D hydrogen-bonded chains | Hydrophobic stacking |

Properties

Molecular Formula |

C2H9NaO5 |

|---|---|

Molecular Weight |

137.07 g/mol |

IUPAC Name |

sodium;acetate;trihydrate |

InChI |

InChI=1S/C2H4O2.Na.3H2O/c1-2(3)4;;;;/h1H3,(H,3,4);;3*1H2/q;+1;;;/p-1/i1+1;;;; |

InChI Key |

AYRVGWHSXIMRAB-FGAGFBKLSA-M |

Isomeric SMILES |

[13CH3]C(=O)[O-].O.O.O.[Na+] |

Canonical SMILES |

CC(=O)[O-].O.O.O.[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.